molecular formula C25H17NO4 B3136671 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid CAS No. 42178-86-9

4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid

Cat. No.: B3136671
CAS No.: 42178-86-9
M. Wt: 395.4 g/mol
InChI Key: XYDDXWFXEXENQS-UHFFFAOYSA-N
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Description

4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid is a chemical compound . It has been used as an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer .


Synthesis Analysis

This compound has been used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions .


Chemical Reactions Analysis

The compound has been used in the synthesis of non-planar PBI copolymers . It has also been explored as a linker to construct three-dimensional metal–organic frameworks (MOFs) .

Scientific Research Applications

Polymorphism and Pseudopolymorphism in Co-crystals

  • Application: This compound demonstrates synthon polymorphism and pseudopolymorphism in its co-crystals, particularly with 4,4'-bipyridine and 4-hydroxybenzoic acid. Such properties are crucial in understanding and designing co-crystal structures with tailored stability and functionality (Mukherjee & Desiraju, 2011).

Porous Coordination Polymers

  • Application: The compound is used in creating new metal-carboxylate frameworks, exhibiting various network structures like three-dimensional (3,6)-connected networks. These polymers are significant in materials science for their potential applications in gas storage and separation (Wei et al., 2014).

Multi-component Crystal Formation

  • Application: It forms multi-component crystals with substituted benzoic acids, aiding in the study of solid-state proton transfer and intermolecular interactions. Such studies are fundamental in crystal engineering and pharmaceutical co-crystal design (Seaton et al., 2013).

Liquid Crystalline Complexes

  • Application: The formation of novel hydrogen-bonded liquid crystalline complexes with this compound indicates its role in mesogenic behavior, which is essential in the field of liquid crystal technology and materials science (Arakawa et al., 2017).

Metal–Organic Framework Construction

  • Application: It serves as a building block in constructing metal–organic complexes with varied structures. These complexes have applications in fields like catalysis, molecular recognition, and as frameworks for specific ion sensing and removal (Dai et al., 2009).

Thermally Activated Delayed Fluorescence (TADF) Materials

  • Application: Utilized in constructing thermally activated delayed fluorescence materials. Such applications are pivotal in the development of efficient and cost-effective organic light-emitting diodes (OLEDs) (Li et al., 2021).

High Proton Conductivity Membranes

  • Application: Implemented in the synthesis of novel polybenzimidazole copolymers for high proton conductivity membranes, which are significant in fuel cell technology (Sun et al., 2016).

Properties

IUPAC Name

4-[6-(4-carboxyphenyl)-4-phenylpyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO4/c27-24(28)19-10-6-17(7-11-19)22-14-21(16-4-2-1-3-5-16)15-23(26-22)18-8-12-20(13-9-18)25(29)30/h1-15H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDDXWFXEXENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525798
Record name 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42178-86-9
Record name 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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